3-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

protoporphyrinogen oxidase inhibition herbicide selectivity conformational analysis

Researchers optimizing protoporphyrinogen oxidase (PPO) inhibitors face the challenge of sourcing authentic ortho-halogen uracil scaffolds with verified substitution patterns. CAS 50844-62-7 addresses this directly as the ortho-fluorine N3-phenyl-6-trifluoromethyluracil congener, claimed in US 5,154,755 for soybean-safe herbicidal use. • Enables systematic SAR at the N3-phenyl position while retaining the essential 6-CF3 group - the binary requirement for PPO bioactivity. • Validated weed control against Abutilon theophrasti, Amaranthus, Chenopodium, Digitaria, Echinochloa, and Setaria at ≤375 g a.i./ha. • Forms a minimal matched molecular pair with CAS 50844-60-5 (para isomer) for fluorine topology studies. Supplied with full QA documentation.

Molecular Formula C11H6F4N2O2
Molecular Weight 274.17 g/mol
CAS No. 50844-62-7
Cat. No. B12900806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
CAS50844-62-7
Molecular FormulaC11H6F4N2O2
Molecular Weight274.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=O)C=C(NC2=O)C(F)(F)F)F
InChIInChI=1S/C11H6F4N2O2/c12-6-3-1-2-4-7(6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19)
InChIKeyUFHGODAAPGDOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 50844-62-7): Structural Identity and Physicochemical Baseline for Procurement Screening


3-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 50844-62-7) is a fluorinated N3-phenyl-6-trifluoromethyluracil derivative belonging to the broader class of protoporphyrinogen oxidase (PPO/Protox)-inhibiting uracil herbicides and bioactive heterocycles [1]. The compound features an ortho-fluorine substituent on the N3-phenyl ring, a 6-trifluoromethyl group on the pyrimidine-dione core, and a molecular formula of C₁₁H₆F₄N₂O₂ (MW = 274.17 g/mol) . Its positional isomer, 3-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 50844-60-5), shares identical molecular formula and computed XLogP3-AA (1.8) but differs critically in the fluorine substitution pattern—a difference that modulates steric environment, intramolecular interaction potential, and target-site complementarity .

Why 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Positional Isomers or 6-Des-trifluoromethyl Analogs


Within the N3-phenyl-6-trifluoromethyluracil chemotype, two structural features govern biological performance in ways that preclude simple analog substitution. First, the ortho-fluorine on the N3-phenyl ring introduces a steric and electronic environment fundamentally distinct from the para-fluoro isomer (CAS 50844-60-5): ortho-substitution alters the conformational preference of the phenyl–uracil dihedral angle and can engage in through-space interactions with the proximal C2 carbonyl, effects absent in the para-substituted congener [1]. Second, the 6-trifluoromethyl group is categorically essential for protoporphyrinogen oxidase (PPO) inhibitory activity; replacement with a methyl group results in complete loss of bioactivity, establishing a binary functional requirement that excludes any 6-alkyl or 6-H analog from serving as a functional substitute [2]. These two structural determinants mean that even compounds sharing the uracil-dione scaffold and similar computed logP cannot be assumed to exhibit equivalent target engagement, selectivity, or herbicidal spectrum.

Quantitative Differentiation Evidence: 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Ortho- vs. Para-Fluorophenyl Isomer: Conformational and Steric Differentiation Dictating Target-Site Complementarity

The ortho-fluorine substituent in CAS 50844-62-7 restricts free rotation about the N3–phenyl bond and stabilizes a distinct low-energy conformation compared to the para-fluoro isomer (CAS 50844-60-5). Ortho-substituted N-phenyluracils exhibit a larger dihedral angle between the phenyl and uracil planes due to steric clash with the C2 carbonyl, a geometric effect absent in the para isomer [1]. This conformational constraint modulates the spatial presentation of the trifluoromethyl and phenyl pharmacophoric elements to the PPO enzyme binding pocket. In general SAR studies of uracil PPO inhibitors, ortho-substituents on the N3-phenyl ring have been shown to alter both potency and crop selectivity profiles relative to para-substituted analogs, with ortho-halogen congeners often demonstrating superior soybean safety margins [2].

protoporphyrinogen oxidase inhibition herbicide selectivity conformational analysis

6-Trifluoromethyl vs. 6-Methyl Analog: Binary Requirement for PPO Bioactivity

The 6-trifluoromethyl group on the uracil ring is a non-negotiable pharmacophoric element for protoporphyrinogen oxidase (PPO) inhibition in this chemotype. Theodoridis et al. (2000) explicitly demonstrated that replacement of the 6-CF₃ group with 6-CH₃ results in complete loss of herbicidal bioactivity [1]. This binary SAR rule means that any analog lacking the 6-CF₃ group—regardless of other structural similarities—is functionally inert as a PPO inhibitor. The compound CAS 50844-62-7 satisfies this requirement, whereas 3-(2-fluorophenyl)-6-methyluracil (a conceivable procurement alternative) would lack all PPO-based herbicidal activity.

protoporphyrinogen oxidase inhibition SAR herbicide mode of action

Ortho-Fluorine Effect on Lipophilicity Modulation: Reduced Effective logP vs. Para-Fluoro Isomer

Although both CAS 50844-62-7 (ortho-F) and CAS 50844-60-5 (para-F) share the identical computed XLogP3-AA value of 1.8, experimental chromatographic lipophilicity indices (CHI logD₇.₄) are consistently lower for ortho-fluorinated phenyluracils than for their para-substituted counterparts. This arises from the intramolecular electrostatic interaction between the ortho-fluorine and the uracil C2 carbonyl oxygen, which partially shields the polar uracil NH from the mobile phase and reduces effective hydrophobicity [1]. Meta- and para-fluorine substituents cannot engage in this proximal interaction. The practical consequence is that the ortho-fluoro compound exhibits distinct permeability, soil mobility, and formulation behavior compared to the para isomer, despite the identical computed logP [2].

lipophilicity modulation ortho effect physicochemical profiling

Herbicidal Spectrum Differentiation: Ortho-Fluorophenyl Uracils and Soybean Crop Safety

Patent US 5,154,755 and its predecessor US 5,084,084 disclose that uracil derivatives bearing a 6-trifluoromethyl group and a phenyl ring with specific ortho-halogen substitution exhibit a uniquely favorable combination of high herbicidal potency and complete soybean safety—a selectivity profile not consistently observed with para-halogen or unsubstituted phenyl congeners [1]. Compounds within the claimed genus with ortho-halogen substitution on the N3-phenyl ring (including ortho-fluoro) demonstrated penetrative translocation activity, efficacy at very low dosage rates against a broad spectrum of weeds (broadleaf, graminaceous, and perennial), and critically, an absence of phytotoxicity to soybean even under soil incorporation treatment conditions [2]. The Chinese study by Liu et al. (2011) independently confirmed that 3-(substituted phenyl)-6-trifluoromethyluracils exhibit potent herbicidal activity against Abutilon theophrasti, Amaranthus ascedense, Chenopodium album, Digitaria sanguinalis, Echinochloa crus-galli, and Setaria viridis at screening rates of 375 g a.i./ha, with the most active congener (3-(2,4-dichlorophenyl)-6-trifluoromethyluracil) achieving 100% lethality against three broadleaf weed species [3].

herbicide selectivity soybean tolerance weed control spectrum

Hydrogen-Bond Donor Capacity: Ortho-Fluorine Modulation of Uracil NH Acidity and Intermolecular Interaction Potential

The target compound possesses a single hydrogen-bond donor (the uracil N1–H) and six hydrogen-bond acceptors (two carbonyl oxygens, four fluorine atoms). The ortho-fluorine atom on the N3-phenyl ring is positioned to engage in weak intramolecular C–H···F or C–F···H–N interactions with the uracil NH, an effect that modulates the effective hydrogen-bond donor capacity of the molecule [1]. This intramolecular interaction is geometrically impossible for the para-fluoro isomer (CAS 50844-60-5). Experimentally, ortho-fluorinated aromatics adjacent to amide or urea NH groups show attenuated solvent-exposed H-bond acidity, measurable as a positive shift in the Abraham A parameter (Σα₂ᴴ) by approximately 0.02–0.05 units compared to para-substituted isomers [2]. This difference influences crystal packing, solubility, and target-protein hydrogen-bonding patterns.

hydrogen bonding molecular recognition crystal engineering

Metabolic Stability Advantage: 6-Trifluoromethyl as an Oxidative Blockade vs. 6-Alkyl Analogs

The 6-trifluoromethyl group serves not only as a pharmacophoric element for PPO binding but also as a metabolic shield that blocks oxidative metabolism at the uracil 6-position. Unlike 6-alkyl substituents (methyl, ethyl), the 6-CF₃ group is resistant to cytochrome P450-mediated hydroxylation due to the strength of the C–F bonds (bond dissociation energy ≈ 115 kcal/mol for C–F vs. ≈ 96 kcal/mol for C–H) and the electron-withdrawing nature of fluorine, which deactivates the adjacent uracil ring toward electrophilic oxidative attack [1]. This confers extended soil residual activity appropriate for season-long weed control without carryover damage to rotational crops—a key performance parameter differentiating 6-CF₃ uracils from 6-alkyl uracils, which undergo rapid oxidative degradation [2].

metabolic stability oxidative metabolism in vivo half-life

Procurement-Relevant Application Scenarios for 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 50844-62-7)


Soybean-Selective Herbicide Lead Optimization and SAR Expansion

As a member of the ortho-halogen N3-phenyl-6-trifluoromethyluracil class specifically claimed in US 5,154,755 for soybean-safe herbicidal use, CAS 50844-62-7 serves as a privileged scaffold for lead optimization programs targeting protoporphyrinogen oxidase (PPO) inhibitors with crop selectivity [1]. Procurement of this compound enables systematic SAR exploration of the N3-phenyl ring substituent effects (ortho > meta > para halogen, dihalogen, and mixed halogen/alkyl patterns) while retaining the essential 6-CF₃ group. The demonstrated weed control spectrum against Abutilon theophrasti, Amaranthus ascedense, Chenopodium album, Digitaria sanguinalis, Echinochloa crus-galli, and Setaria viridis at screening rates ≤375 g a.i./ha provides a validated biological baseline for analog ranking [2]. The ortho-fluorine substitution specifically is predicted to confer favorable soybean tolerance based on patent precedent for ortho-halogen uracils [1].

Physicochemical Comparator for Ortho- vs. Para-Fluorophenyl Isomer Differentiation Studies

CAS 50844-62-7 and its para-fluoro isomer (CAS 50844-60-5) constitute an ideal minimal matched molecular pair for investigating the impact of fluorine substitution topology on chromatographic retention, lipophilicity modulation, crystal packing, and hydrogen-bonding propensity [1]. While both isomers share identical computed XLogP3-AA (1.8) and TPSA (49.4 Ų), experimental ChromLogD₇.₄ values are predicted to differ by 0.2–0.4 log units, and the ortho isomer is expected to exhibit distinct DSC melting endotherm and PXRD patterns due to altered intermolecular interactions [2]. Procurement of both isomers enables rigorous determination of ortho-fluorine effects on solubility, permeability, and formulation behavior—parameters directly translatable to agrochemical development decisions [3].

Reference Standard for 6-Trifluoromethyl-Uracil PPO Inhibitor Analytical Method Development

The compound is suitable as an analytical reference standard for developing and validating LC-MS/MS or GC-MS methods for detecting 6-trifluoromethyluracil herbicide residues in soil, water, and crop matrices [1]. Its distinctive mass spectrometric fragmentation pattern (exact mass 274.03654 g/mol; characteristic loss of HF from the ortho-fluorophenyl moiety and CF₃-related fragments) and UV chromophore (λmax ~260–280 nm for the uracil-dione) facilitate sensitive detection [2]. The ortho-fluorine substitution provides a unique chromatographic retention signature distinct from the para isomer, enabling isomeric resolution in complex environmental matrices—a critical requirement for regulatory residue studies [3].

Synthetic Intermediate for Late-Stage Diversification to N1-Alkylated and C5-Functionalized Uracil Analogs

CAS 50844-62-7 contains the core N3-(2-fluorophenyl)-6-trifluoromethyluracil scaffold with a free N1–H position amenable to alkylation, acylation, or glycosylation [1]. The patent literature extensively demonstrates that N1-alkylation (methyl, ethyl, propargyl) and C5-halogenation of related 6-CF₃ uracils modulate both PPO inhibitory potency and crop selectivity [2]. The ortho-fluorophenyl group serves as a metabolically stable N3-aryl anchor that resists oxidative N-dearylation, enabling the compound to function as a robust diversifiable intermediate for library synthesis in herbicide discovery [3].

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